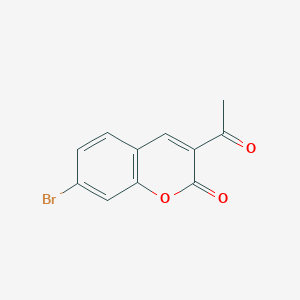

3-Acetyl-7-bromochromen-2-one

Description

Historical Context and Significance of the Chromen-2-one Nucleus in Heterocyclic Chemistry

The history of coumarin (B35378) dates back to 1820 when it was first isolated from tonka beans. frontiersin.org Its synthesis was first achieved by William Henry Perkin in 1868. frontiersin.org Initially recognized for their characteristic sweet scent, which led to their use in perfumes and as food additives, the significance of coumarins quickly expanded. researchgate.netscispace.com The discovery of their diverse biological activities propelled them into the forefront of pharmaceutical research. researchgate.netdergipark.org.tr

Over the years, numerous methods have been developed for the synthesis of the coumarin core, including the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction. researchgate.netchemmethod.com These classical methods, along with modern advancements, have made a wide range of coumarin derivatives accessible for further investigation. nih.govnih.gov The versatility of the coumarin scaffold allows for the introduction of various functional groups at multiple positions, leading to a broad spectrum of chemical and physical properties. researchgate.net

Rationale for Academic Research on Substituted Chromen-2-one Derivatives, Specifically Brominated and Acetylated Analogues

The academic pursuit of substituted chromen-2-one derivatives is driven by the desire to modulate and enhance their inherent properties. The introduction of different substituents onto the coumarin core can significantly influence their biological and photophysical characteristics. mu-varna.bgmdpi.com

Bromination , the introduction of a bromine atom, is a common strategy in medicinal chemistry to enhance the potency of a compound. The presence of a halogen atom can alter the electronic and lipophilic properties of the molecule, potentially leading to improved interactions with biological targets. smolecule.com In the context of coumarins, brominated derivatives have been investigated for various applications.

Acetylation , the addition of an acetyl group, is another key modification. The acetyl group can act as a versatile synthetic handle for further functionalization. For instance, the acetyl group at the 3-position of the coumarin ring is a common precursor for the synthesis of a wide range of heterocyclic compounds. nih.govmdpi.com

The combination of both bromination and acetylation in a single coumarin molecule, as seen in 3-Acetyl-7-bromochromen-2-one, creates a compound with unique potential for further chemical exploration and development.

Overview of the Academic Research Landscape for this compound and Closely Related Structures

The academic research landscape for this compound and its analogues is multifaceted. The primary focus lies in its utility as a versatile building block for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net The reactivity of the acetyl and bromo substituents allows for a variety of chemical transformations, leading to the creation of novel compounds with potential applications in medicinal chemistry.

Research has demonstrated that the related compound, 3-acetyl-6-bromocoumarin (B182494), is a key intermediate in the synthesis of various heterocyclic derivatives, some of which have shown promising biological activities. mdpi.comresearchgate.netacademicjournals.org For example, it has been used to synthesize compounds with potential antiproliferative properties. mdpi.comresearchgate.net While direct research on this compound is less extensive, the established reactivity of its isomers and related brominated acetylcoumarins provides a strong foundation for its potential applications in synthetic and medicinal chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 848322-75-8 |

| Molecular Formula | C11H7BrO3 |

| Molecular Weight | 267.08 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-7-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYBUBRVVKSXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl 7 Bromochromen 2 One and Its Derivatives

Conventional Synthetic Approaches to 3-Acetylchromen-2-one Derivatives

The fundamental chromen-2-one (coumarin) scaffold is typically constructed through several well-established condensation reactions. These methods form the basis for creating the diverse library of coumarin (B35378) derivatives.

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for C-C bond formation and is widely applied in the synthesis of coumarins. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of 3-acetylchromen-2-one synthesis, the reaction is typically carried out between a salicylaldehyde (B1680747) derivative and an active methylene compound like ethyl acetoacetate (B1235776), catalyzed by a weak base. connectjournals.com

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency. Piperidine (B6355638) is a commonly used base for this transformation. For instance, the reaction of salicylaldehyde with ethyl acetoacetate in the presence of piperidine yields 3-acetylcoumarin (B160212). Alternative and greener catalysts have also been explored. Cellulose sulfonic acid (CSA) has been used as an effective promoter for the synthesis of 3-acetyl chromen-2-one from salicylaldehyde and ethyl 3-oxobutanoate under solvent-free conditions, achieving high yields. samipubco.com This highlights a move towards more environmentally benign synthetic protocols. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid, often leading to condensation accompanied by decarboxylation. wikipedia.org

Table 1: Examples of Knoevenagel Condensation for 3-Acetylchromen-2-one Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | Piperidine, shaking, cold | 3-Acetyl-2H-chromen-2-one | - | |

| Salicylaldehyde | Ethyl 3-oxobutanoate | Cellulose sulfonic acid (CSA), solvent-free | 3-Acetyl chromen-2-one | 88% | samipubco.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, ethanol | Enone product | - | wikipedia.org |

The formation of the heterocyclic pyran ring is the defining step in chromen-2-one synthesis. This cyclization can occur through various intramolecular pathways, often as the final step in a reaction cascade. While condensation reactions like the Pechmann, Perkin, and Knoevenagel inherently include a cyclization step, other distinct strategies also exist. samipubco.comsathyabama.ac.in

One notable method involves an oxa-6π electrocyclization. In this approach, a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane (B1208499) can produce a vinyl quinone intermediate. This intermediate, upon enolization, forms an ortho-quinone methide which then undergoes a thermal electrocyclization to yield the 2H-chromene ring system. nih.gov This cascade reaction represents a formal [3+3] cycloaddition. nih.gov Similarly, a route involving a benzannulation/o-quinone methide formation/electrocyclization cascade has been developed from the reaction of a Fischer carbene complex with an alkoxyenyne, allowing for the construction of both rings of the chromene core in a single step. nih.gov

Other cyclization strategies include:

Pechmann Condensation: This widely used method involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. The reaction proceeds via transesterification, cyclization, and dehydration. samipubco.comsathyabama.ac.in

Intramolecular Wittig Reaction: Substituted chromen-2-ones can be synthesized from ortho-carbonyl substituted phenolic compounds and an imidazole (B134444) triphenyl phosphorane ylide. samipubco.com

Heck-Lactonization: This represents another pathway to the chromen-2-one core. samipubco.com

Cascade Electrophilic Addition/Cyclization/Oxidation: Metal-free cascade reactions of (3-phenoxyprop-1-yn-1-yl)benzenes with Br₂ and H₂O can be tuned to selectively synthesize brominated 2H-chromenes and 3-bromo coumarins. researchgate.net

Advanced Synthetic Routes Incorporating Bromine and Acetyl Functionalities

To synthesize the target molecule, 3-acetyl-7-bromochromen-2-one, specific methods are required to introduce the bromine and acetyl groups at the desired positions.

Introducing a bromine atom at a specific position on the coumarin ring requires careful control of reaction conditions. The most straightforward approach to 7-bromo-substituted coumarins is to begin with a precursor that already contains bromine at the correct position. For example, using 4-bromophenol (B116583) in a Pechmann condensation or 4-bromo-2-hydroxybenzaldehyde (B134324) in a Knoevenagel condensation would directly lead to the 7-bromo-chromen-2-one skeleton.

Alternatively, direct electrophilic bromination of a pre-formed coumarin ring can be employed. The benzene (B151609) ring of the coumarin system is generally more susceptible to electrophilic substitution than the pyrone ring. The regioselectivity is governed by the electronic effects of the existing substituents. The use of N-halosuccinimides, activated by copper halides, has been reported as a method for the regioselective halogenation of electron-poor heteroarenes. thieme.de Copper(II) halides (CuX₂) in the presence of lithium halides (LiX) and molecular oxygen can also facilitate regioselective chlorination and bromination of electron-rich aromatic C-H bonds. rsc.org For the synthesis of 3-(bromoacetyl)coumarins, direct bromination of 3-acetylcoumarin using bromine in a solvent like chloroform (B151607) is a common and effective method. mdpi.com

The introduction of an acetyl group at the C-3 position is most commonly achieved concurrently with the formation of the coumarin ring. As detailed in the Knoevenagel condensation (Section 2.1.1), the use of ethyl acetoacetate or ethyl 3-oxobutanoate as the active methylene component directly installs the acetyl group at the C-3 position upon condensation with a salicylaldehyde. samipubco.com

This reaction is highly efficient and is the predominant method for synthesizing 3-acetylcoumarins. For example, 3-acetyl-6-bromo-2H-chromen-2-one can be synthesized and subsequently used as a starting material for more complex derivatives. mdpi.com The acetyl group itself is a versatile handle for further chemical transformations.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov They are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse compounds. sathyabama.ac.innih.gov

Functionalized coumarins, such as 3-acetylcoumarins, are excellent substrates for MCRs. The acetyl group can participate in further reactions to build new heterocyclic systems onto the coumarin core. For example, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and various hydrazonoyl halides under ultrasonic irradiation has been used to synthesize a series of thiazolyl-coumarins. nih.gov Another green MCR involves the L-proline catalyzed three-component reaction of salicylaldehydes, electron-deficient alkynes, and alcohols to regioselectively produce highly functionalized 2H-chromenes. researchgate.net These examples demonstrate the utility of MCRs in rapidly accessing complex derivatives of the chromen-2-one scaffold for various applications.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. The synthesis of coumarin derivatives, including this compound, has significantly benefited from these eco-friendly approaches, primarily through the use of microwave irradiation and ultrasound-assisted synthesis. These methods often lead to shorter reaction times, higher yields, and a reduction in the use of volatile organic solvents.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of coumarin derivatives. The Knoevenagel condensation, a key reaction in the formation of the coumarin nucleus, can be significantly accelerated under microwave irradiation. For instance, the reaction of a substituted salicylaldehyde with an active methylene compound like ethyl acetoacetate, in the presence of a base, can be completed in minutes under microwave heating, compared to several hours with conventional heating. While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed, the general applicability of this method to coumarin synthesis is well-established.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. This method has been successfully employed for the synthesis of various coumarin derivatives. The high-energy microenvironment created by the collapse of cavitation bubbles can lead to a significant increase in reaction rates and yields. The application of ultrasound in the synthesis of coumarins often allows for the use of greener solvents, such as water or ethanol, and can sometimes proceed even in the absence of a catalyst.

The following table summarizes the general conditions and advantages of these green synthetic methods for coumarin synthesis, which are applicable to the preparation of this compound.

| Green Chemistry Approach | Typical Reaction Conditions | Advantages |

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvents (e.g., DMF, ethanol), basic or acidic catalysts, irradiation for 5-30 minutes. | Rapid reaction rates, higher yields, improved purity, reduced side reactions, energy efficiency. |

| Ultrasound-Assisted Synthesis | Aqueous or ethanolic media, often at room temperature, irradiation for 30-120 minutes. | Shorter reaction times compared to conventional methods, enhanced yields, use of environmentally benign solvents, reduced energy consumption. |

Synthetic Transformations of this compound to Novel Heterocyclic Systems

The strategic placement of the acetyl and bromo substituents on the chromen-2-one framework makes this compound a valuable precursor for the synthesis of a wide range of novel heterocyclic systems. The subsequent sections will explore the synthetic transformations at each of these reactive sites and the use of the entire molecule in ring fusion and annulation strategies.

The acetyl group at the 3-position of the coumarin ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs and the construction of new heterocyclic rings.

One of the most common reactions of the acetyl group is its condensation with various reagents. For example, Claisen-Schmidt condensation with aromatic aldehydes leads to the formation of chalcone (B49325) derivatives. ijarsct.co.innih.gov These chalcones are valuable intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds. The Knoevenagel condensation of the acetyl group with active methylene compounds, such as malononitrile, in the presence of a base, can be used to introduce new functional groups and facilitate further cyclization reactions. nih.govmdpi.comcardiff.ac.uk

The methyl group of the acetyl moiety can be brominated to yield 3-(bromoacetyl)-7-bromochromen-2-one, a highly reactive intermediate. This α-bromoketone is an excellent electrophile and readily reacts with various nucleophiles to form a wide range of heterocyclic compounds, including thiazoles, imidazoles, and oxazoles. nih.govacgpubs.org

The following table provides examples of derivatization reactions of the acetyl group in analogous 3-acetylcoumarin systems.

| Reagent | Reaction Type | Product Type |

| Aromatic Aldehydes | Claisen-Schmidt Condensation | Chalcones |

| Malononitrile | Knoevenagel Condensation | α,β-Unsaturated Nitriles |

| Hydrazine (B178648) Derivatives | Condensation/Cyclization | Pyrazoles |

| Thiourea/Thioamides | Hantzsch-type Reaction (after bromination) | Thiazoles |

| Amidines | Condensation/Cyclization | Pyrimidines |

The bromine atom at the 7-position of the coumarin ring is a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo-coumarin with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for the formation of a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the 7-position.

Heck-Mizoroki Reaction: The Heck reaction couples the 7-bromo-coumarin with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the 7-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the 7-bromo-coumarin with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This is a valuable method for the synthesis of 7-amino-coumarin derivatives, which are often fluorescent and have applications in biological imaging. nih.gov

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the 7-bromo-coumarin with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly efficient for the formation of a carbon-carbon triple bond, leading to the synthesis of 7-alkynyl-coumarin derivatives.

The table below summarizes the key features of these palladium-catalyzed cross-coupling reactions as they would apply to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl/vinyl-3-acetylcoumarin |

| Heck-Mizoroki Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 7-Vinyl-3-acetylcoumarin |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base (e.g., NaOtBu) | 7-Amino-3-acetylcoumarin |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 7-Alkynyl-3-acetylcoumarin |

The inherent reactivity of the 3-acetylcoumarin scaffold allows for its use in the construction of fused heterocyclic systems, where new rings are built onto the coumarin framework. These annulation strategies often involve the participation of both the acetyl group and the C4-position of the coumarin ring.

For instance, the reaction of 3-acetylcoumarin derivatives with binucleophiles can lead to the formation of fused ring systems. The reaction with hydrazine or substituted hydrazines can yield pyrazole (B372694) rings fused to the coumarin nucleus. mdpi.com Similarly, reactions with other 1,2- or 1,3-binucleophiles can be employed to construct a variety of five- and six-membered heterocyclic rings.

Furthermore, intramolecular cyclization reactions can be designed to create fused systems. For example, after modification of the acetyl group to introduce a suitable functional group, an intramolecular reaction with another part of the coumarin molecule can lead to the formation of a new ring.

The following table presents some examples of ring fusion strategies that have been applied to 3-acetylcoumarin derivatives and could be extended to this compound.

| Reagent/Reaction Type | Fused Heterocycle |

| Hydrazine Derivatives | Pyrazolo[4,3-c]coumarin |

| Guanidine | Pyrimido[4,5-c]coumarin |

| 1,2-Diamines | Diazepino[4,5-c]coumarin |

| Intramolecular Wittig Reaction | Fused Phosphole derivatives |

| Diels-Alder Reaction | Fused cyclohexene (B86901) derivatives |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Acetyl 7 Bromochromen 2 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For chromen-2-one derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for unambiguous structural assignment.

¹H NMR Spectral Analysis of Chromen-2-one Derivatives

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the context of 3-acetyl-7-bromochromen-2-one and its analogues, the ¹H NMR spectrum reveals characteristic signals that are crucial for structural confirmation.

The chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, the proton at the C-4 position of the coumarin (B35378) ring typically appears as a distinct singlet at a downfield region, often around δ 8.5-8.7 ppm, due to the deshielding effects of the adjacent carbonyl group and the aromatic ring. mdpi.commdpi.com The protons of the acetyl group's methyl moiety (CH₃) characteristically resonate as a singlet further upfield. mdpi.commdpi.com

The protons on the benzene (B151609) ring of the chromen-2-one core exhibit splitting patterns that are dependent on their substitution. In 7-substituted derivatives, such as this compound, the aromatic protons show characteristic coupling patterns. For example, the H-5 proton often appears as a doublet, coupling with the H-6 proton. Similarly, the H-6 and H-8 protons also show distinct multiplicities based on their neighboring protons. mdpi.com

| Proton | 3-Acetylcoumarin (B160212) beilstein-journals.org | 3-Acetyl-7-hydroxy-2-chromen-2-one mdpi.com | 3-(Bromoacetyl)coumarin (B1271225) nih.gov |

|---|---|---|---|

| H-4 | 8.51 (s) | 8.57 (s) | 8.63 (s) |

| H-5 | 7.31-7.65 (m) | 7.65 (d, J=8.6 Hz) | Aromatic Protons |

| H-6 | 6.86 (dd, J=8.6, 2.2 Hz) | ||

| H-8 | 6.73 (d, J=2.2 Hz) | ||

| CH₃ (acetyl) | 2.73 (s) | 2.63 (s) | - |

| CH₂ (bromoacetyl) | - | - | 4.74 (s) |

¹³C NMR Spectral Analysis of Chromen-2-one Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.

In this compound and related compounds, the carbonyl carbons of the lactone and acetyl groups are readily identified by their characteristic downfield shifts. The lactone carbonyl (C-2) typically appears in the range of δ 158-165 ppm, while the acetyl carbonyl (C-11) is found further downfield, around δ 195 ppm. mdpi.com The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon atom bearing the bromine (C-7) will have its chemical shift affected by the electronegativity of the halogen. The other aromatic carbons (C-4a, C-5, C-6, C-8, C-8a) and the olefinic carbons (C-3 and C-4) also exhibit predictable chemical shifts that aid in the complete assignment of the structure. mdpi.comhelsinki.fi

| Carbon | 3-Acetylcoumarin mdpi.com | 3-Acetyl-7-hydroxy-2-chromen-2-one mdpi.com | 3-(Bromoacetyl)coumarin nih.gov |

|---|---|---|---|

| C-2 | 158.8 | 165.1 | 158.9 |

| C-3 | 124.9 | 119.4 | - |

| C-4 | 147.4 | 148.2 | - |

| C-4a | - | - | - |

| C-5 | 131.2 | 133.1 | - |

| C-6 | 125.4 | 114.8 | - |

| C-7 | 134.9 | 157.8 | - |

| C-8 | 116.5 | 102.2 | - |

| C-8a | 155.0 | 159.5 | - |

| C-11 (C=O, acetyl) | 195.5 | 195.1 | 188.9 |

| C-12 (CH₃, acetyl) | 30.4 | 30.4 | - |

| CH₂ (bromoacetyl) | - | - | 35.6 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

While one-dimensional NMR provides significant data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. ajmrhs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is particularly useful for assigning adjacent protons in the aromatic ring of chromen-2-one derivatives. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC. For example, correlations from the acetyl methyl protons to the acetyl carbonyl carbon and to C-3 of the coumarin ring would be expected in the HMBC spectrum of this compound. sdsu.edu

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, providing definitive structural confirmation. mdpi.comajmrhs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their absorption of infrared radiation. The FT-IR spectrum of this compound and its analogues displays several characteristic absorption bands.

The most prominent features in the IR spectrum of these compounds are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. The lactone carbonyl of the chromen-2-one ring typically absorbs in the region of 1715-1735 cm⁻¹. mdpi.commdpi.com The acetyl carbonyl group at the C-3 position usually shows a distinct absorption band at a lower wavenumber, in the range of 1670-1690 cm⁻¹, due to conjugation with the C-3/C-4 double bond. mdpi.com

Other significant absorptions include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic and pyrone rings, and C-O stretching vibrations of the lactone. The presence of a bromine substituent on the aromatic ring may also give rise to a characteristic C-Br stretching vibration at lower frequencies.

| Vibrational Mode | 3-Acetylcoumarin nih.gov | 3-Acetyl-7-hydroxy-2-chromen-2-one mdpi.com | 3-(Bromoacetyl)coumarin nih.gov | 3-Acetyl-6-bromo-2H-chromen-2-one mdpi.com |

|---|---|---|---|---|

| C=O (lactone) | ~1715 | - | 1729 | 1735 |

| C=O (acetyl/bromoacetyl) | ~1680 | 1678 | 1674 | - |

| C=C (aromatic) | - | 1678-1450 | - | - |

| C-H (aromatic) | - | 3032 | 3100-3000 | 3092, 3066, 3041 |

| O-H | - | 3194 | - | - |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. This often results in different vibrational modes being active in each technique.

For coumarin derivatives, Raman spectroscopy can provide valuable information about the vibrations of the carbon skeleton, including the aromatic ring and the pyrone system. nih.gov The C=O stretching vibrations are also observable in the Raman spectrum. Due to the presence of the aromatic ring, coumarin and its derivatives often exhibit strong Raman scattering. rsc.orgresearchgate.net The symmetric vibrations of the molecule, which may be weak or inactive in the IR spectrum, can be strong in the Raman spectrum. Theoretical calculations are often employed to aid in the assignment of the observed Raman bands. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of a synthesized compound and distinguishing it from isomers. For coumarin derivatives, HRMS can differentiate between compounds with very similar molecular weights. The fragmentation of coumarins under electron ionization (EI) conditions has been studied using high-resolution mass spectrometry. A common fragmentation pathway involves the initial loss of a CO molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion benthamopen.com. Subsequent fragmentation can involve the loss of another CO molecule or a hydrogen radical benthamopen.com.

In the case of substituted coumarins, the fragmentation pattern provides valuable information about the nature and position of the substituents. High-resolution instrumentation allows for the unambiguous identification of fragments by providing their elemental composition. For instance, it can distinguish between the loss of CO, C2H4, or CH2N, which may have the same nominal mass benthamopen.com.

Table 1: Predicted Collision Cross Section (CCS) values for adducts of 3-acetyl-7-(diethylamino)chromen-2-one

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 260.12813 | 157.6 |

| [M+Na]+ | 282.11007 | 166.1 |

| [M-H]- | 258.11357 | 164.6 |

| [M+NH4]+ | 277.15467 | 174.9 |

| [M+K]+ | 298.08401 | 165.4 |

| [M+H-H2O]+ | 242.11811 | 150.5 |

Data sourced from PubChemLite uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of a sample and to identify its components. For coumarin derivatives, GC-MS can be employed to confirm the presence of the desired product and to identify any impurities or by-products from the synthesis nih.govnih.gov.

The gas chromatogram provides information on the number of components in a sample, with each component giving a distinct peak at a specific retention time. The mass spectrometer then analyzes each component as it elutes from the GC column, providing a mass spectrum that serves as a molecular fingerprint. While derivatization can sometimes be used for the GC-MS analysis of coumarins, direct analysis is often feasible, especially for pure compounds researchgate.net. The electron ionization (EI) mass spectra obtained can be compared with spectral libraries for identification, although the molecular ion may not always be observed. In such cases, chemical ionization (CI) can be used as a softer ionization technique to confirm the molecular weight researchgate.net.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For coumarin derivatives, SC-XRD studies reveal the planarity of the coumarin ring system and the conformation of substituents.

A study on 3-acetyl-6-bromocoumarin (B182494), a close analogue of the title compound, provides insights into the expected structural features. The analysis of its crystal structure highlights the importance of weak intermolecular interactions, such as C-H···O hydrogen bonds, in stabilizing the crystal packing oszk.hu. In this particular derivative, the most stabilizing interaction is a bifurcated C-H···O hydrogen bond, forming dimers oszk.hu.

Another relevant study on 3-acetylcoumarin itself revealed the existence of two polymorphic forms, both of which were characterized by single-crystal X-ray diffraction acs.org. The analysis showed significant conformational differences in the acetyl group between the two polymorphs acs.org.

Table 2: Selected Crystallographic Data for 3-Acetylcoumarin Polymorphs

| Parameter | Form A | Form B |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2(1)/n |

| a (Å) | 7.989(2) | 7.643(2) |

| b (Å) | 8.891(2) | 12.011(3) |

| c (Å) | 12.569(3) | 9.778(3) |

| α (°) | 86.68(3) | 90 |

| β (°) | 84.72(3) | 99.13(3) |

| γ (°) | 77.19(3) | 90 |

| V (ų) | 864.8(4) | 886.2(4) |

| Z | 4 | 4 |

Data adapted from Munshi et al. (2004) acs.org

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, which is of particular importance in the pharmaceutical industry. Powder X-ray Diffraction (PXRD) is a primary technique used to identify and characterize polymorphs.

The study of 3-acetylcoumarin demonstrated the existence of concomitant polymorphs, meaning both forms can crystallize simultaneously from the same solution acs.org. The appearance of these polymorphs was found to be dependent on the crystallization temperature acs.org. PXRD was used to distinguish between the two forms, with each exhibiting a unique diffraction pattern. Form A (prismatic crystals) showed its most intense peak at 2θ = 26.76°, while Form B (needle-like crystals) had its highest intensity peak at 2θ = 9.34° acs.org. This study underscores the role of weak intermolecular interactions, such as C-H···O and C-H···π interactions, in directing the formation of different crystal packing arrangements acs.orgresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophore.

For 3-acetyl-2H-chromen-2-one and its derivatives, the UV-Vis spectra are characterized by π → π* and n → π* electronic transitions mdpi.com. The position of the absorption bands is sensitive to the substitution pattern on the coumarin ring. Electron-donating groups at the C-7 position typically cause a red-shift (bathochromic shift) in the absorption maximum due to an intramolecular charge transfer (ICT) effect mdpi.commdpi.com.

A study on a series of 3-acetyl-2H-chromen-2-ones with different substituents at the 7-position provides a clear illustration of this effect. The absorption maxima were measured in different solvents, showing some solvent-dependent shifts mdpi.com.

Table 3: UV-Vis Absorption Data for 3-Acetyl-2H-chromen-2-one Derivatives

| Compound | 7-Substituent | λmax (nm) in THF | λmax (nm) in Acetonitrile |

|---|---|---|---|

| 1a | -H | 297 | 296 |

| 1b | -N(C₂H₅)₂ | 428 | 426 |

| 1c | -OH | 359 | 356 |

| 1d | -OCH₃ | 358 | 355 |

Data sourced from Flores-Alamo et al. (2022) mdpi.com

This data clearly demonstrates that the introduction of electron-donating groups like diethylamino, hydroxyl, and methoxy (B1213986) at the 7-position leads to a significant bathochromic shift compared to the unsubstituted analogue.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. In the characterization of newly synthesized compounds like this compound and its analogues, this method is crucial for verifying the empirical formula. The process typically involves high-temperature combustion of the sample, which converts the constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified to determine the elemental composition of the original substance.

The experimentally determined percentages of each element are compared against the theoretically calculated values derived from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

For the target compound, This compound , the molecular formula is C₁₁H₇BrO₃. The theoretical elemental composition is calculated as follows:

Carbon (C): 49.47%

Hydrogen (H): 2.64%

Bromine (Br): 29.92%

Oxygen (O): 17.97%

While specific experimental elemental analysis data for this compound is not detailed in the reviewed literature, extensive analysis has been performed on structurally similar compounds and derivatives, particularly those synthesized from its isomer, 3-Acetyl-6-bromo-2H-chromen-2-one. These analyses serve to validate the structures of a wide range of related heterocyclic systems. mdpi.comresearchgate.net

The data presented in the following tables showcase the results for several advanced analogues, demonstrating the application of elemental analysis in their structural confirmation.

Elemental Analysis Data for 6-Bromocoumarin Analogues Detailed findings from studies on derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one confirm their proposed structures through elemental analysis. mdpi.com

| Compound ID | Molecular Formula | Element | Calculated (%) | Found (%) |

| 7b | C₁₃H₆BrN₅O₂ | C | 45.37 | 45.32 |

| H | 1.76 | 1.59 | ||

| N | 20.35 | 20.28 | ||

| 7c | C₂₁H₁₂BrN₃O₂ | C | 60.31 | 60.23 |

| H | 2.89 | 2.75 | ||

| N | 10.05 | 10.01 | ||

| 8b | C₁₈H₁₁BrN₂O₂ | C | 58.88 | 58.64 |

| H | 3.02 | 3.01 | ||

| N | 7.63 | 7.48 | ||

| 13b | C₂₄H₁₂BrNO₅ | C | 60.78 | 60.49 |

| H | 2.55 | 2.52 | ||

| N | 2.95 | 2.76 |

Data sourced from MDPI mdpi.com

Elemental Analysis for Further Coumarin Derivatives Additional research has utilized 3-(2-Bromoacetyl)-2H-chromen-2-one as a precursor for various heterocyclic compounds, with elemental analysis being a key component of their characterization. mdpi.com

| Compound Designation | Molecular Formula | Element | Calculated (%) | Found (%) |

| Thiophene Derivative (4a) | C₁₄H₇BrN₂O₂S | C | 48.43 | 48.68 |

| H | 2.03 | 2.29 | ||

| N | 8.07 | 8.39 | ||

| Pyrimidinedione Derivative | C₁₇H₁₁BrN₂O₃ | C | 55.01 | 55.32 |

| H | 2.99 | 3.29 | ||

| N | 7.55 | 7.33 | ||

| Thiazole (B1198619) Derivative (5a) | C₂₄H₁₆N₂O₂S | C | 72.71 | 72.43 |

| H | 4.07 | 4.09 | ||

| N | 7.07 | 7.29 |

Data sourced from MDPI mdpi.com

The consistent agreement between the calculated and experimentally found values across these varied structures underscores the reliability of elemental analysis in verifying the successful synthesis and purity of these complex coumarin analogues. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies on 3 Acetyl 7 Bromochromen 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of molecules. For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311G(d,p), provide reliable results that correlate well with experimental data. researchgate.netresearchgate.netresearchgate.net

The first step in most computational studies is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. researchgate.netcnr.it For 3-Acetyl-7-bromochromen-2-one, the core coumarin ring is largely planar, but the acetyl group at the 3-position can rotate. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle of this substituent group to identify the most stable conformer.

Studies on analogous compounds like 3-acetyl-7-methoxycoumarin and 3-(bromoacetyl)coumarin (B1271225) have shown that the most stable conformation is typically the one where the acetyl group is coplanar with the coumarin ring, which maximizes π-conjugation. researchgate.netresearchgate.net The optimized geometric parameters, such as bond lengths and angles, for the coumarin nucleus are well-established through these studies. For instance, the C=O bond of the lactone is typically around 1.20-1.22 Å, while the C=O of the acetyl group is slightly longer, around 1.23-1.24 Å. The C-Br bond length is expected to be approximately 1.88-1.90 Å.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for Coumarin Derivatives from DFT Calculations Data is based on structurally similar compounds.

| Parameter | Typical Value | Reference Compound |

|---|---|---|

| C2=O2 (Lactone) | 1.205 | Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate researchgate.net |

| C11=O11 (Acetyl) | 1.234 | 3-Acetyl-7-methoxycoumarin researchgate.net |

| C7-Br | ~1.890 | Analogous Brominated Aromatics |

| O1-C2-C3 Angle | 120.5° | Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate researchgate.net |

| C3-C11-O11 Angle | 120.1° | 3-Acetyl-7-methoxycoumarin researchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For this compound, the HOMO is expected to be distributed over the entire π-conjugated system of the coumarin ring, with significant contributions from the electron-rich benzene (B151609) moiety. The LUMO is likely localized on the electron-withdrawing acetyl group and the α,β-unsaturated lactone portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT) from the coumarin ring to the acetyl group upon electronic excitation. researchgate.netnih.gov The presence of the bromine atom, an electron-withdrawing group, would lower the energies of both the HOMO and LUMO.

Table 2: Representative HOMO, LUMO, and Energy Gap Values (eV) for Related Coumarin Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 3-(bromoacetyl)coumarin researchgate.net | -7.14 | -2.50 | 4.64 |

| Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate researchgate.net | -7.05 | -2.99 | 4.06 |

| 3-Acetyl-7-methoxycoumarin researchgate.net | -6.24 | -2.15 | 4.09 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the localized bonding orbitals, lone pairs, and the interactions between them within a molecule. wikipedia.orgwisc.edu This method is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is estimated by the second-order perturbation energy, E(2). researchgate.net

In this compound, significant delocalization is expected. Key interactions include the donation of electron density from the lone pairs of the lactone oxygen (O1) and the carbonyl oxygens to the antibonding π* orbitals of adjacent C=C and C=O bonds. These n → π* interactions contribute to the stabilization of the molecule and are characteristic of conjugated systems. For example, in 3-acetyl-7-methoxycoumarin, strong interactions such as LP(2)O1 → π(C3-C4) and LP(2)O(acetyl) → π(C3-C(acetyl)) show stabilization energies of 25.04 and 21.68 kcal/mol, respectively, indicating significant electron delocalization. researchgate.net Similar interactions are expected in the 7-bromo derivative, stabilizing the planar conformation.

Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) (kcal/mol) in Analogous Coumarins Data based on 3-acetyl-7-methoxycoumarin. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (2) O1 (lactone ether) | π* (C2-O2) | 27.91 |

| LP (2) O2 (lactone carbonyl) | π* (C2-O1) | 19.82 |

| π (C5-C6) | π* (C3-C4) | 20.34 |

| π (C3-C4) | π* (C11-O11) (acetyl) | 15.77 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.comresearchgate.net

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the lactone and acetyl carbonyl groups due to their high electronegativity and lone pairs. researchgate.net These regions are the most likely sites for electrophilic attack or hydrogen bonding interactions. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the benzene ring. The area near the bromine atom would also exhibit a region of positive potential on its axial surface (the σ-hole), making it a potential site for halogen bonding interactions.

Molecular Descriptors and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. nih.gov These studies rely on calculating a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometric, and electronic descriptors. nih.govresearchgate.net

For a series of coumarin derivatives, QSPR models can be developed to predict properties like lipophilicity (log P), solubility, or melting point. nih.gov For this compound, relevant descriptors would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which are influenced by the polar acetyl and bromo substituents.

Topological Descriptors: Indices like the Wiener index or connectivity indices, which describe the size and branching of the molecule.

Constitutional Descriptors: Molecular weight and counts of specific atom types or functional groups.

By building a statistical model (e.g., using multiple linear regression) that links these descriptors to a specific property for a training set of related coumarins, the property of this compound can be predicted. nih.gov Such models are invaluable in materials science and drug discovery for screening virtual libraries of compounds and prioritizing synthesis.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified as red spots, highlighting interactions such as hydrogen bonds.

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, Br···H) to the total surface area can be precisely calculated. nih.gov

For a crystal of this compound, Hirshfeld analysis would likely reveal several key interactions. Due to the abundance of hydrogen atoms, H···H contacts would constitute a large percentage of the surface. nih.gov Other significant interactions would include:

O···H/H···O contacts: Arising from weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms.

C···H/H···C contacts: Indicative of π-stacking or edge-to-face aromatic interactions.

Br···H/H···Br and Br···O contacts: These are crucial interactions involving the bromine atom, contributing significantly to the crystal packing.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound Based on data from similar brominated organic compounds. nih.govresearchgate.net

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~35-45% |

| O···H / H···O | ~15-20% |

| C···H / H···C | ~10-15% |

| Br···H / H···Br | ~10-15% |

| Br···O / O···Br | ~3-5% |

| C···C | ~5-8% |

Molecular Docking Studies for Ligand-Target Interactions (Theoretical Investigations)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These theoretical investigations are crucial for understanding the interactions between a potential drug candidate (ligand) and its biological target, typically a protein or enzyme.

In a study involving 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate , molecular docking calculations were performed to assess its binding affinity and interaction with Tyrosyl DNA-Phosphodiesterase 1 (TDP1), an enzyme implicated in cancer therapy. The results indicated stable and favorable binding interactions within the active site of TDP1. researchgate.net This suggests that this coumarin derivative could be a precursor for developing new compounds with significant biological and pharmacological properties. researchgate.net

The insights gained from such studies on related coumarin structures are valuable. For instance, docking studies on various coumarin derivatives have identified key interactions, such as hydrogen bonding and pi-stacking, with important amino acid residues in the active sites of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease.

Table 1: Representative Molecular Docking Data for a Coumarin Derivative

| Ligand | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand their electronic properties.

For 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate , a comprehensive theoretical study was conducted using the B3LYP-D3BJ/6-311++G(d,p) theoretical model. researchgate.net The calculated structural parameters, such as bond lengths and angles, showed good agreement with the experimentally determined crystal structure. researchgate.net

NMR Spectroscopy: The chemical shifts for both proton (¹H) and carbon-13 (¹³C) NMR were calculated and compared with experimental spectra recorded in a CDCl₃ solution. A strong linear correlation between the experimental and computed chemical shifts was observed, indicating that the computational model accurately reproduced the geometric and electronic environment of the molecule in solution. researchgate.net

Table 2: Comparison of Experimental and Theoretical NMR Chemical Shifts for a Coumarin Derivative

| Nucleus | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| ¹H | Specific values not available in abstract | Specific values not available in abstract |

Note: The abstract confirms a good correlation without providing specific shift values. Access to the full publication is needed for detailed data.

IR Spectroscopy: The theoretical FT-IR frequencies for 3-acetyl-4-hydroxy-2-oxo-2H-chromen-7-yl acetate were calculated using the same DFT model. The computed vibrational frequencies were found to match well with the experimental IR data, allowing for the assignment of characteristic vibrational modes of the molecule. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of the derivative was analyzed using Time-Dependent Density Functional Theory (TD-DFT), a standard method for predicting UV-Vis spectra. The calculated absorption wavelengths showed good agreement with the experimental spectrum, providing insights into the electronic transitions within the molecule. researchgate.net

The successful application of these computational methods to a closely related derivative demonstrates their utility in characterizing the spectroscopic properties of the broader class of 3-acetyl-chromen-2-ones, including the 7-bromo substituted variant.

Biological Activity Investigations of 3 Acetyl 7 Bromochromen 2 One Derivatives in Vitro Studies

Antimicrobial Activity Studies

Derivatives of 3-Acetyl-7-bromochromen-2-one have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi. These in vitro studies are crucial in the preliminary stages of identifying new antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (In Vitro)

The antibacterial potential of 3-acetylcoumarin (B160212) derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. In one study, four derivatives of 3-acetylcoumarin were assessed for their multifunctional biological properties. researchgate.net One of the analogs, referred to as 3ACDT, exhibited notable antibacterial activity against Staphylococcus aureus, a Gram-positive bacterium, with an IC50 value of 58.60 ± 4.23 μg/ml. researchgate.net This was comparable to the standard drug streptomycin. The same derivative also showed moderate activity against the Gram-negative bacterium Pseudomonas aeruginosa, with an IC50 value of 95.21 μg/ml. researchgate.net

Another study investigated the bactericidal effects of 3-acetyl coumarin (B35378) against plant pathogenic bacteria. The results showed that at a concentration of 1x10⁻² M, 3-acetyl coumarin produced an inhibition zone of 11mm against Erwinia amylovora. ekb.eg Against Ralstonia solanacearum, it showed inhibition zones of 5 mm and 16.4 mm at concentrations of 1x10⁻³ M and 1x10⁻² M, respectively. ekb.eg The antibacterial activity of coumarin derivatives is often attributed to their ability to damage bacterial cell membranes. mdpi.com The presence of a halogen group on the coumarin nucleus has been reported to have a notable effect on antibacterial actions. arkajainuniversity.ac.in

Table 1: Antibacterial Activity of 3-Acetylcoumarin Derivatives (In Vitro)

| Compound/Derivative | Bacterial Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| 3ACDT | Staphylococcus aureus | IC50 | 58.60 ± 4.23 μg/ml | researchgate.net |

| 3ACDT | Pseudomonas aeruginosa | IC50 | 95.21 μg/ml | researchgate.net |

| 3-Acetyl coumarin | Erwinia amylovora | Inhibition Zone | 11 mm (at 1x10⁻² M) | ekb.eg |

| 3-Acetyl coumarin | Ralstonia solanacearum | Inhibition Zone | 5 mm (at 1x10⁻³ M) | ekb.eg |

| 3-Acetyl coumarin | Ralstonia solanacearum | Inhibition Zone | 16.4 mm (at 1x10⁻² M) | ekb.eg |

Antifungal Efficacy against Fungal Species (In Vitro)

In addition to their antibacterial properties, 3-acetylcoumarin derivatives have also been investigated for their antifungal activity. The aforementioned study on four 3-acetylcoumarin derivatives also tested their efficacy against the fungal strain Candida albicans. researchgate.net The derivative 3ACDT showed significant activity against C. albicans, comparable to the standard antifungal drug itraconazole. researchgate.net Another study evaluated the fungicidal effects of 3-acetyl coumarin against the plant pathogenic fungi Alternaria solani and Fusarium oxysporum. ekb.eg While specific inhibition values were not detailed, the study concluded that 3-acetyl coumarin possesses fungicidal activity, though less potent than the standard mancozeb. ekb.eg

The antifungal activity of coumarins is thought to be structure-dependent, with certain substituents on the coumarin core influencing their efficacy. nih.gov

Table 2: Antifungal Activity of 3-Acetylcoumarin Derivatives (In Vitro)

| Compound/Derivative | Fungal Strain | Observation | Reference |

|---|---|---|---|

| 3ACDT | Candida albicans | Activity comparable to itraconazole | researchgate.net |

| 3-Acetyl coumarin | Alternaria solani | Fungicidal activity observed | ekb.eg |

| 3-Acetyl coumarin | Fusarium oxysporum | Fungicidal activity observed | ekb.eg |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations (In Vitro)

Minimum Inhibitory Concentration (MIC) is a key parameter in assessing the potency of antimicrobial agents. For 3-acetyl coumarin, the MIC against Erwinia amylovora was determined to be 1x10⁻² M, while against Ralstonia solanacearum, the MIC was 2x10⁻³ M. ekb.eg These values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Table 3: MIC of 3-Acetylcoumarin (In Vitro)

| Compound | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| 3-Acetyl coumarin | Erwinia amylovora | 1x10⁻² M | ekb.eg |

| 3-Acetyl coumarin | Ralstonia solanacearum | 2x10⁻³ M | ekb.eg |

Antitumor and Antiproliferative Potencies against Cancer Cell Lines (In Vitro)

The anticancer potential of coumarin derivatives is a burgeoning field of research. Studies on 3-arylcoumarin derivatives have demonstrated their anti-proliferative activity against breast cancer cell lines. Specifically, these derivatives were found to be more effective against MCF-7 (estrogen receptor-positive) than SKBr3 (estrogen receptor-negative, Her2 overexpressing) cells. ekb.eg The substitution pattern on the 3-aryl ring was found to influence the cytotoxic activity, with electron-deficient groups generally leading to higher efficacy. ekb.eg

While direct studies on this compound are limited in the available literature, research on related compounds provides valuable insights. For instance, a study on coumarin-3-carboxylic acid and its hydroxylated derivatives, including the 6-hydroxy derivative, showed that both hydroxylation and complexation with silver significantly enhanced the cytotoxic properties against human epithelial carcinoma cell lines. nih.gov This suggests that substitutions on the coumarin ring play a critical role in modulating anticancer activity. The general anti-tumor mechanisms of coumarins involve the induction of apoptosis, inhibition of tumor cell proliferation, and modulation of oxidative stress. researchgate.net

Table 4: Anti-proliferative Activity of 3-Arylcoumarin Derivatives against Breast Cancer Cell Lines (In Vitro)

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-Arylcoumarin 1 | SKBr3 | 5.21 ± 1.14 | ekb.eg |

| 3-Arylcoumarin 1 | MCF-7 | 3.71 ± 0.11 | ekb.eg |

Note: Compound 1 is a specific 3-arylcoumarin derivative detailed in the cited study.

Enzyme Inhibition Studies (e.g., Sirtuin 2 (SIRT2), Monoamine Oxidase (MAO))

Coumarin derivatives have been identified as inhibitors of various enzymes, including Sirtuin 2 (SIRT2) and Monoamine Oxidase (MAO), which are implicated in neurodegenerative diseases and other pathological conditions.

A study on a series of coumarin-3-acyl derivatives investigated their ability to selectively inhibit monoamine oxidases. nih.gov The coumarin-3-carboxylic acids were found to be reversible and selective inhibitors of the MAO-B isoform, with pIC50 values up to 7.76. nih.gov The corresponding coumarin-3-acyl chlorides exhibited high pIC50 values against both MAO-A and MAO-B isoforms, with one derivative showing a pIC50 of 8.00 against MAO-B. nih.gov Structure-activity relationship studies on various coumarin derivatives have indicated that a phenyl group at the C-3 position enhances MAO-B inhibition. scienceopen.com

Regarding SIRT2, while specific studies on this compound are not available, the coumarin scaffold is being explored for the development of sirtuin inhibitors. mdpi.com

Mechanistic Insights into Enzyme Inhibition by Chromen-2-one Scaffolds

The mechanism of enzyme inhibition by the chromen-2-one (coumarin) scaffold can vary depending on the target enzyme. For carbonic anhydrases (CAs), coumarins act as "prodrug inhibitors". nih.gov They undergo hydrolysis of their lactone ring, a reaction catalyzed by the esterase activity of the CA enzyme itself. The resulting 2-hydroxy-cinnamic acid product then binds to the entrance of the enzyme's active site, leading to inhibition. nih.gov This represents a unique, time-dependent inhibition mechanism. nih.gov

In the case of monoamine oxidase (MAO), the coumarin scaffold serves as a template for the design of inhibitors. The nature and position of substituents on the coumarin ring play a crucial role in determining the potency and selectivity of inhibition towards MAO-A and MAO-B isoforms. scienceopen.com For instance, substitutions at the C-3 and C-7 positions have been shown to significantly affect the inhibitory activity and selectivity. scienceopen.com Molecular docking studies have provided further insights into the interactions between coumarin-based inhibitors and the active site of MAO enzymes. nih.gov

Receptor Antagonism Studies (e.g., Chemokine Receptor 2 (CXCR2))

Chemokine Receptor 2 (CXCR2) is a G-protein coupled receptor that plays a significant role in inflammatory responses. patsnap.com It is activated by several chemokines, most notably CXCL8 (also known as interleukin-8), which induces the migration of neutrophils and other immune cells to sites of inflammation. patsnap.com Consequently, the development of small molecule antagonists for CXCR2 is a promising therapeutic strategy for a range of inflammatory diseases. nih.gov These antagonists function by blocking the binding of chemokines to the receptor, thereby preventing the downstream signaling that leads to cell migration and activation. patsnap.com

Numerous small molecule antagonists for CXCR2 have been developed and have shown efficacy in animal models of inflammatory conditions. nih.gov However, direct in vitro studies specifically investigating this compound or its close derivatives as antagonists for the CXCR2 receptor are not prominent in the reviewed scientific literature. The research landscape for CXCR2 antagonists is largely focused on other heterocyclic scaffolds, with several compounds having been evaluated in clinical trials for various inflammatory diseases and cancer. researchgate.net

Antioxidant Properties and Mechanisms (In Vitro)

Coumarins, also known as 2H-chromen-2-ones, and their derivatives are a well-documented class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antioxidant properties. nih.govsysrevpharm.org The antioxidant capacity of these compounds is their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress-related cellular damage. sysrevpharm.org In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, the hydrogen peroxide scavenging assay, and the nitric oxide radical method. nih.govnih.gov

While specific antioxidant data for this compound is not detailed in the available literature, studies on structurally related compounds provide insight into the potential antioxidant activity of this class. For instance, a study on 3-carboxycoumarin derivatives identified 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one as having notable DPPH radical scavenging activity. nih.govnih.gov The presence of hydroxyl groups on the coumarin ring is often correlated with enhanced antioxidant effects. nih.gov Other research has demonstrated that various coumarin derivatives exhibit dose-dependent free radical scavenging activity, with some compounds showing antioxidant potential comparable to that of standard antioxidants like ascorbic acid. chemmethod.commdpi.com

The mechanism by which coumarins exert their antioxidant effects is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. The specific structural features of the derivative, such as the nature and position of substituents on the benzopyrone core, significantly influence this activity. nih.gov

| Compound Derivative | Assay Method | Antioxidant Activity (IC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH Radical Scavenging | Data indicates strong activity | nih.govnih.gov |

| Coumarin-sulfonamide derivative 8a | DPPH Radical Scavenging | 15.2 ± 0.9 | mdpi.com |

| Coumarin-sulfonamide derivative 8c | DPPH Radical Scavenging | 11.7 ± 0.5 | mdpi.com |

| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-(1-(4-aminophenyl)ethylidene) acetohydrazide [M1] | DPPH Radical Scavenging | Significant scavenging observed | quantumuniversity.edu.in |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 8.6 ± 0.3 | mdpi.com |

Corrosion Inhibition Properties (In Vitro)

The evaluation of corrosion inhibition is typically performed using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. jept.decihanuniversity.edu.iq Studies on various coumarin derivatives show that they often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jept.deresearchgate.net

Research on compounds structurally similar to this compound, such as 6-Bromo-2-imino-2H-chromene-3-carboxamide , has demonstrated significant corrosion inhibition for mild steel in 1 M HCl solution. imist.ma The inhibition efficiency (IE%) was found to be dependent on the concentration of the inhibitor, increasing as the concentration rises. imist.ma The adsorption of these compounds on the metal surface generally follows established adsorption isotherm models, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. imist.ma

| Inhibitor Compound | Concentration (mM) | Inhibition Efficiency (IE%) at 303 K | Reference |

|---|---|---|---|

| 6-Bromo-2-imino-2H-chromene-3-carboxamide (BIHCC) | 0.1 | 34.1% | imist.ma |

| 6-Bromo-2-imino-2H-chromene-3-carboxamide (BIHCC) | 0.2 | 55.3% | imist.ma |

| 6-Bromo-2-imino-2H-chromene-3-carboxamide (BIHCC) | 0.3 | 65.9% | imist.ma |

| 6-Bromo-2-imino-2H-chromene-3-carboxamide (BIHCC) | 0.4 | 70.5% | imist.ma |

| 6-Bromo-2-imino-2H-chromene-3-carboxamide (BIHCC) | 0.5 | 81.3% | imist.ma |

Advanced Applications of Chromen 2 One Derivatives

Applications in Materials Science

The unique molecular structure of 3-acetyl-7-bromochromen-2-one, featuring an electron-withdrawing bromine atom and a reactive acetyl group on the coumarin (B35378) framework, imparts it with interesting photochemical and fluorescent properties. These characteristics are being actively explored for the development of novel materials with tailored functionalities.

Photochemical Properties and Optoelectronic Applications

The photophysical behavior of coumarin derivatives is intrinsically linked to the nature and position of substituents on the benzopyrone core. The bromine atom at the 7-position of this compound significantly influences its electronic and optical properties. Studies on similar compounds, such as 3-acetyl-6-bromocoumarin (B182494), have shown that these materials exhibit semiconductor behavior, making them potential candidates for optoelectronic devices like diodes and sensors. journalskuwait.org

The optical band gap of these compounds, a crucial parameter for optoelectronic applications, can be tuned by altering the solvent and concentration. For instance, the optical band gap of 3-acetyl-6-bromocoumarin was found to decrease with increasing concentration, indicating a shift towards semiconductor behavior. journalskuwait.org This tunability is a desirable characteristic for the design of materials for specific optoelectronic functions. While detailed photophysical data for this compound is still emerging, the established trends in substituted coumarins suggest its potential utility in this domain.

Table 1: Investigated Optoelectronic Parameters of a Related Compound (3-Acetyl-6-bromocoumarin)

| Parameter | Observation | Reference |

| Absorbance Band Edge | Varies with solvent and concentration | journalskuwait.org |

| Mass Extinction Coefficient | Dependent on solvent and concentration | journalskuwait.org |

| Optical Band Gap | Decreases with increasing concentration | journalskuwait.org |

| Refractive Index | Can be modulated by solvent and concentration | journalskuwait.org |

| Dielectric Constant | Influenced by solvent and concentration | journalskuwait.org |

| Optical and Electrical Conductance | Demonstrates semiconductor characteristics | journalskuwait.org |

This table is based on data for 3-acetyl-6-bromocoumarin and is presented here to illustrate the types of optoelectronic properties being investigated for similar compounds.

Use as Fluorescent Probes and Dyes

Coumarin derivatives are renowned for their fluorescent properties and are widely used as fluorescent probes and dyes. researchgate.net The fluorescence of these compounds is highly sensitive to their molecular structure and local environment. The introduction of a bromine atom at the 7-position can modulate the fluorescence quantum yield and Stokes shift, properties that are critical for the development of sensitive and specific fluorescent sensors.

While specific applications of this compound as a fluorescent probe are not yet extensively documented, the general principles of coumarin-based sensor design suggest its potential. The acetyl group at the 3-position can serve as a reactive site for the attachment of recognition moieties, which can selectively bind to target analytes. This binding event can then trigger a change in the fluorescence properties of the coumarin core, enabling detection. For example, coumarin-based probes have been developed for the detection of various species, including metal ions, anions, and biologically relevant molecules. nih.govnih.govsemanticscholar.org

Catalytic Applications and Roles in Organic Synthesis

The this compound molecule is a valuable building block in organic synthesis, primarily due to the reactivity of its acetyl and bromo substituents. These functional groups provide handles for a variety of chemical transformations, allowing for the construction of more complex heterocyclic systems.

Numerous studies have demonstrated the utility of related bromo-acetyl-coumarin derivatives as precursors for the synthesis of a wide range of heterocyclic compounds with potential biological activities. nih.govnih.govmdpi.com For instance, 3-acetyl-6-bromo-2H-chromen-2-one has been employed as a starting material for the synthesis of novel pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles, some of which have shown promising antitumor activity. nih.govresearchgate.net

The synthetic versatility of these compounds stems from the ability of the acetyl group to undergo condensation reactions and the bromo group to participate in cross-coupling and nucleophilic substitution reactions. This dual reactivity allows for the facile introduction of diverse functionalities and the construction of fused ring systems.

Table 2: Examples of Heterocyclic Systems Synthesized from Bromo-Acetyl-Coumarin Precursors

| Precursor | Reagents | Synthesized Heterocycle | Reference |

| 3-Acetyl-6-bromo-2H-chromen-2-one | N,N-dimethylformamide-dimethylacetal | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | nih.gov |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Methyl hydrazinecarbodithioate | Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate | nih.gov |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Malononitrile | 2-(2-Hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile | mdpi.com |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Elemental sulfur, malononitrile | Thiophene derivatives | mdpi.com |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Phenylthiourea derivatives | Thiazole (B1198619) derivatives | mdpi.com |

This table showcases the role of similar bromo-acetyl-coumarins as versatile synthons in organic chemistry.

While the direct catalytic applications of this compound are yet to be fully explored, its role as a key intermediate in the synthesis of potentially bioactive molecules underscores its importance in medicinal and organic chemistry.

Emerging Applications in Other Scientific Disciplines

The diverse biological activities exhibited by coumarin derivatives have spurred investigations into their potential applications in various scientific fields, including medicinal chemistry and agricultural science. While research on this compound is still in its early stages, the known bioactivities of related compounds provide a strong rationale for its further exploration.

Coumarin derivatives have been reported to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant activities. nih.govmdpi.com For example, derivatives synthesized from 3-acetyl-6-bromo-2H-chromen-2-one have been evaluated for their in vitro antitumor activity against liver carcinoma cell lines. nih.govresearchgate.net The presence of the bromine atom can enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

Furthermore, the coumarin scaffold is a privileged structure in medicinal chemistry, and the functional groups on this compound offer opportunities for the development of new therapeutic agents. The acetyl group can be modified to introduce different pharmacophores, while the bromine atom can be used to modulate the electronic properties and metabolic stability of the molecule.